Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)-
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Overview
Description
Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- is a complex organic compound with a molecular formula of C18H20N4O5S. This compound is notable for its unique structure, which includes a benzeneacetamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, nitriles, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines or cyano groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines. Substitution reactions can yield a wide variety of derivatives with different functional groups.
Scientific Research Applications
Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide
- N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-4-(dimethylamino)-benzeneacetamide
Uniqueness
Benzeneacetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)-2,5-dimethoxy-4-(methylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C19H22N4O6S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxy-4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C19H22N4O6S/c1-5-29-19-12(10-20)13(21)8-17(23-19)22-18(24)7-11-6-15(28-3)16(30(4,25)26)9-14(11)27-2/h6,8-9H,5,7H2,1-4H3,(H3,21,22,23,24) |
InChI Key |
UIRLFLOVKAOFEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)CC2=CC(=C(C=C2OC)S(=O)(=O)C)OC)N)C#N |
Origin of Product |
United States |
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